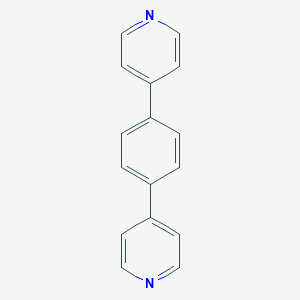

1,4-DI(Pyridin-4-YL)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-DI(Pyridin-4-YL)benzene, also known as 1,4-Di(4-pyridyl)benzene, is an organic compound with the molecular formula C16H12N2. It consists of a benzene ring substituted with two pyridine rings at the 1 and 4 positions. This compound is known for its applications in coordination chemistry and materials science due to its ability to act as a ligand in metal-organic frameworks (MOFs) and other coordination complexes .

Mechanism of Action

Target of Action

This compound is often used as a ligand in the synthesis of metal-organic frameworks (MOFs) , suggesting that it may interact with metal ions or other components in these structures.

Mode of Action

In the context of mofs, it likely acts as a bridging ligand, connecting metal ions or clusters to form the framework . The pyridyl groups on the benzene ring can coordinate to metal ions, facilitating the formation of these structures.

Biochemical Pathways

As a component of MOFs, it may influence the properties and functions of these materials, which have diverse applications in areas such as gas storage, catalysis, and drug delivery .

Pharmacokinetics

Given its use in the synthesis of MOFs, its bioavailability may depend on the specific properties of the resulting material .

Result of Action

In the context of MOFs, the presence of this compound could influence the structure and function of the material .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 1,4-DI(Pyridin-4-YL)benzene, particularly in the context of MOF synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-DI(Pyridin-4-YL)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-dibromobenzene with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate .

Another method involves the condensation of 4-pyridinecarboxaldehyde with 1,4-phenylenediamine in the presence of an acid catalyst. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-DI(Pyridin-4-YL)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Nitro or halogenated pyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

1,4-Bis(4-pyridyl)benzene: Similar structure but with different substituents on the pyridine rings.

1,3-Di(4-pyridyl)benzene: Similar structure but with pyridine rings at the 1 and 3 positions.

4,4’-Bipyridine: Consists of two pyridine rings connected by a single bond.

Uniqueness

1,4-DI(Pyridin-4-YL)benzene is unique due to its linear structure, which allows it to act as a rigid linker in the formation of metal-organic frameworks. This property makes it particularly useful in the design of materials with specific porosity and adsorption characteristics .

Properties

IUPAC Name |

4-(4-pyridin-4-ylphenyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWKLXRVKVOYLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90413261 |

Source

|

| Record name | 4,4'-(1,4-Phenylene)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113682-56-7 |

Source

|

| Record name | 4,4'-(1,4-Phenylene)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)